N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
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Overview
Description
N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a thiophene ring, and an isoquinoline carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the diethylamino phenyl intermediate: This involves the reaction of 4-bromoaniline with diethylamine under basic conditions to form N-(4-diethylamino)phenylamine.
Synthesis of the thiophene sulfonyl chloride: Thiophene is sulfonated using chlorosulfonic acid to produce thiophene-2-sulfonyl chloride.
Coupling reaction: The N-(4-diethylamino)phenylamine is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to form N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonamide.
Formation of the isoquinoline carboxamide: The final step involves the reaction of the sulfonamide with 3,4-dihydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Shares the diethylamino phenyl group but differs in the rest of the structure.
Tris[4-(diethylamino)phenyl]amine: Contains three diethylamino phenyl groups attached to a central nitrogen atom.
Uniqueness
N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is unique due to its combination of a thiophene ring, a sulfonyl group, and an isoquinoline carboxamide moiety. This unique structure allows it to participate in a diverse range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C24H27N3O3S2
- Molecular Weight : 469.62 g/mol
- CAS Number : 1009341-84-7
The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic processes. One of the key areas of investigation has been its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM).
DPP-IV Inhibition
DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV leads to increased levels of these hormones, enhancing insulin secretion and improving glucose tolerance.
In Vitro Studies
Recent studies have evaluated the DPP-IV inhibitory activity of this compound through various assays:
- DPP-IV Inhibitory Activity :
Compound | DPP-IV Inhibitory Activity (%) | IC50 (µM) |
---|---|---|
4a | 70 | 41.13 |
4g | 96 | 0.35 |
- Cytotoxicity Assessment :
Molecular Docking Studies
Molecular docking simulations have elucidated the binding interactions between the compound and the DPP-IV active site. The analysis indicated that the compound forms hydrogen bonds and hydrophobic interactions, which are critical for its inhibitory action .
Case Studies
A case study highlighted the efficacy of this compound in reducing hyperglycemia in diabetic model organisms. The results showed significant improvements in glucose tolerance tests when administered alongside standard diabetes treatments.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-26(4-2)21-13-11-20(12-14-21)25-24(28)22-16-18-8-5-6-9-19(18)17-27(22)32(29,30)23-10-7-15-31-23/h5-15,22H,3-4,16-17H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJKUMNNEGUPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.